molecular formula C5H6ClN3O3 B3343942 5-Nitrofuran-2-carboximidamide hydrochloride CAS No. 59-83-6

5-Nitrofuran-2-carboximidamide hydrochloride

Cat. No.: B3343942
CAS No.: 59-83-6
M. Wt: 191.57 g/mol
InChI Key: GESDVHWGYCSIPR-UHFFFAOYSA-N
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Description

Significance of Nitrofuran Scaffolds in Medicinal Chemistry Research

The 5-nitrofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govchemistryviews.org Its mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA. nih.gov This broad-spectrum activity has led to the development of several clinically important nitrofuran-based drugs, such as nitrofurantoin (B1679001), used for urinary tract infections, and nifurtimox, employed in the treatment of Chagas disease. nih.govchemistryviews.org

The versatility of the nitrofuran scaffold extends beyond its antibacterial properties. Researchers have synthesized and evaluated a diverse array of nitrofuran derivatives, demonstrating their potential against a wide range of pathogens, including fungi, parasites like Trypanosoma cruzi, and various species of mycobacteria, the causative agents of tuberculosis. mdpi.comnih.govresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has intensified the search for new antitubercular agents, with nitrofuran derivatives showing promise against both actively growing and dormant mycobacteria. nih.govnih.gov

Recent research has focused on the late-stage functionalization of nitrofuran-containing drugs to create novel analogs with improved efficacy and pharmacological profiles. rsc.orgnih.gov By strategically modifying the nitrofuran scaffold, scientists aim to enhance the target specificity and reduce the potential for off-target effects. The continued exploration of nitrofuran chemistry underscores its enduring importance in the quest for new and effective therapeutic agents. researchgate.netnih.govnih.govekb.egmdpi.commdpi.com

Overview of Imidamide and Guanidine (B92328) Derivatives in Chemical Biology

Imidamide and guanidine moieties are integral components of numerous natural products and synthetic compounds with significant biological activities. mdpi.comrsc.org The guanidinium (B1211019) group, in particular, is characterized by its high basicity and the ability to form strong hydrogen bonds, allowing it to interact with various biological targets such as enzymes and receptors. mdpi.com This has led to the development of guanidine-containing drugs with diverse therapeutic applications, including antihypertensive agents and histamine (B1213489) receptor antagonists. mdpi.com

In the realm of chemical biology, guanidine and its cyclic analog, 2-aminoimidazoline, have been incorporated into molecules designed to probe and modulate biological systems. nih.gov For instance, derivatives containing these groups have been synthesized and evaluated as ligands for adrenergic and imidazoline (B1206853) receptors, highlighting their potential in neuroscience research. nih.govnih.gov The synthesis of guanidine derivatives is an active area of research, with various methods being developed to create a diversity of structures for biological screening. mdpi.comresearchgate.net

The structural and electronic properties of imidamide and guanidine derivatives make them attractive functional groups for designing molecules that can engage in specific molecular recognition events. Their ability to participate in multi-point hydrogen bonding and electrostatic interactions is a key feature that medicinal chemists leverage to achieve high-affinity binding to biological targets.

Research Context of 5-Nitrofuran-2-carboximidamide (B15322566) Hydrochloride and Related Derivatives

The chemical structure of 5-Nitrofuran-2-carboximidamide hydrochloride represents a hybrid of the pharmacologically significant 5-nitrofuran scaffold and the biologically active carboximidamide group. Research into this compound and its derivatives is likely driven by the hypothesis that combining these two moieties could lead to novel compounds with desirable biological activities, particularly in the antimicrobial and anticancer arenas.

The synthesis of derivatives containing a 5-nitrofuran ring linked to various heterocyclic systems or functional groups is a common strategy in the development of new therapeutic agents. mdpi.comnih.govmdpi.com For example, studies have explored the synthesis and biological evaluation of 5-nitrofuran derivatives bearing hydrazone, pyrazole (B372694), and oxadiazole functionalities, among others. nih.govekb.egmdpi.com These investigations often aim to identify structure-activity relationships (SAR), which can guide the design of more potent and selective compounds. nih.govnih.gov

The research findings for a selection of nitrofuran derivatives are summarized in the table below, illustrating the range of biological activities and the potency of these compounds.

Compound IDTarget Organism/Cell LineActivityReference
JSF-4088 Mycobacterium tuberculosis H37RvMIC = 0.019 µM nih.gov
Compound 4r Mycobacterium tuberculosis H37Rv (log-phase)MIC = 0.22 µM nih.gov
Compound 21f Aspergillus fumigatus, Staphylococcus aureus, etc.MIC = 0.06-0.98 µg/mL nih.gov
Compound 4a Enterobacter cloacae, Staphylococcus aureus, etc.MIC = 0.06-0.25 µg/mL mdpi.com
Compound 21 Multidrug-resistant Staphylococcus aureusPromising antimicrobial activity mdpi.com

MIC: Minimum Inhibitory Concentration

The exploration of compounds like this compound is a logical progression in the field, seeking to leverage the established biological profiles of its constituent parts to create novel molecular entities with enhanced or new therapeutic properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrofuran-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3.ClH/c6-5(7)3-1-2-4(11-3)8(9)10;/h1-2H,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESDVHWGYCSIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613582
Record name 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

191.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-83-6
Record name 2-Furancarboximidamide, 5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Nitrofuran-2-carboximidamide (B15322566) Hydrochloride

The synthesis of 5-Nitrofuran-2-carboximidamide hydrochloride, while not extensively documented in publicly available literature, can be strategically approached through established chemical transformations. A plausible and efficient pathway involves a multi-step synthesis commencing from readily available precursors, culminating in the formation of the target carboximidamide hydrochloride salt.

The primary starting materials for the synthesis of 5-nitrofuran derivatives are typically derived from furfural, a bio-based chemical. The key precursors for the synthesis of this compound include 5-nitrofuran-2-carbaldehyde and 5-nitrofuran-2-carboxylic acid. These compounds serve as versatile building blocks for the introduction of various functional groups onto the furan (B31954) ring.

A crucial intermediate in the proposed synthesis of the target molecule is 5-nitrofuran-2-carbonitrile . This nitrile can be prepared from 5-nitrofuran-2-carbaldehyde through its conversion to an oxime, followed by dehydration.

Table 1: Key Precursors and Intermediates

Compound NameStructureRole
5-Nitrofuran-2-carbaldehydeO=Cc1oc(cc1)N+[O-]Starting material for nitrile synthesis
5-Nitrofuran-2-carboxylic acidO=C(O)c1oc(cc1)N+[O-]Alternative starting material
5-Nitrofuran-2-carbonitrileN#Cc1oc(cc1)N+[O-]Key intermediate for the Pinner reaction

The central transformation in the synthesis of this compound is the Pinner reaction . This classic organic reaction allows for the conversion of a nitrile into an imidate ester hydrochloride, which can then be readily converted to the desired carboximidamide (amidine) hydrochloride upon treatment with ammonia. nrochemistry.comwikipedia.orgorganic-chemistry.org

The proposed synthetic pathway is as follows:

Synthesis of 5-Nitrofuran-2-carbonitrile: 5-Nitrofuran-2-carbaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as ethanol (B145695), to form the corresponding aldoxime. Subsequent dehydration of the aldoxime, often using a dehydrating agent like acetic anhydride (B1165640) or thionyl chloride, yields 5-nitrofuran-2-carbonitrile.

Pinner Reaction to form the Imidate Ester Hydrochloride: The 5-nitrofuran-2-carbonitrile is then subjected to the Pinner reaction. This involves treating the nitrile with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas at low temperatures. nrochemistry.comwikipedia.org This reaction forms the ethyl imidate hydrochloride salt, known as a Pinner salt.

Ammonolysis to this compound: The isolated Pinner salt is then reacted with a source of ammonia, typically an alcoholic solution of ammonia, to yield the final product, this compound.

Table 2: Optimized Conditions for the Pinner Reaction

StepReactantsReagentsSolventKey ConditionsProduct
15-Nitrofuran-2-carbonitrile, Anhydrous EthanolDry HCl gasAnhydrous EthanolLow temperature (0-5 °C)Ethyl 5-nitrofuran-2-carboximidate hydrochloride
2Ethyl 5-nitrofuran-2-carboximidate hydrochlorideAmmoniaEthanolStirring at room temperatureThis compound

Hydrazone formation is a prominent reaction in the chemistry of nitrofurans, primarily utilizing 5-nitrofuran-2-carbaldehyde as the starting material. This aldehyde readily undergoes condensation reactions with various hydrazine (B178648) derivatives to form stable hydrazones. nih.govnih.govnih.govrsc.orgramapo.edu This reaction is typically carried out in an alcoholic solvent, often with acid catalysis, to facilitate the dehydration step. The formation of the C=N bond in the hydrazone is a key structural feature that is often associated with the biological activity of these compounds.

Derivatization Techniques for 5-Nitrofuran-2-carboximidamide Analogues

The derivatization of the 5-nitrofuran core, particularly through the aldehyde functional group, allows for the generation of a diverse library of analogues with potentially enhanced or modulated biological activities. The synthesis of substituted hydrazones and thiosemicarbazones are two of the most explored derivatization techniques.

A wide array of substituted hydrazones can be synthesized by reacting 5-nitrofuran-2-carbaldehyde with various substituted hydrazines or hydrazides. researchgate.net The general procedure involves the condensation of equimolar amounts of the aldehyde and the hydrazine derivative in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The reaction mixture is typically heated to reflux to ensure complete reaction. nih.govrsc.org

Table 3: Examples of Synthesized 5-Nitrofuran-2-carbaldehyde Hydrazones

Hydrazine/Hydrazide ReactantProduct NameReference
Hydrazine hydrate5-Nitrofuran-2-carbaldehyde hydrazone nih.gov
Phenylhydrazine5-Nitrofuran-2-carbaldehyde phenylhydrazoneN/A
Isonicotinic acid hydrazideIsonicotinohydrazide of 5-nitrofuran-2-carbaldehyde nih.gov
AdamantanealkanohydrazidesHydrazones of 5-nitro-2-furaldehyde (B57684) with adamantanealkanohydrazides rsc.org

Thiosemicarbazone derivatives of 5-nitrofuran are synthesized in a similar manner to hydrazones, by the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. ulima.edu.peresearchgate.netchemicalbook.comnih.gov The reaction is typically carried out in a protic solvent like ethanol, and often requires refluxing for a period to go to completion. The resulting thiosemicarbazones are often crystalline solids that can be purified by recrystallization.

The synthesis of 5-nitro-2-furaldehyde thiosemicarbazone, a well-known derivative, involves dissolving 5-nitrofuran-2-carbaldehyde in ethanol and adding it to a hot aqueous solution of thiosemicarbazide. unishivaji.ac.in The reaction is often catalyzed by a few drops of a weak acid, and upon cooling, the product precipitates out of the solution.

Table 4: Synthesis of 5-Nitrofuran-2-carbaldehyde Thiosemicarbazone

Reactant 1Reactant 2SolventCatalystProduct
5-Nitrofuran-2-carbaldehydeThiosemicarbazideEthanol/WaterAcetic Acid5-Nitrofuran-2-carbaldehyde thiosemicarbazone

Formation of Related Heterocyclic Analogues

The 5-nitrofuran moiety is a valuable building block in heterocyclic chemistry, frequently utilized as a starting point for the synthesis of more complex, fused, or linked heterocyclic systems. These transformations often involve the reaction of a functional group at the 2-position of the furan ring to construct a new ring system.

One prominent strategy involves the condensation of 5-nitrofuran-2-carbaldehyde with compounds containing multiple nucleophilic sites. For instance, reaction with thiosemicarbazide yields 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. nih.gov This intermediate can then undergo oxidative cyclization, often using reagents like ferric ammonium (B1175870) sulfate, to form a 2-amino-1,3,4-thiadiazole (B1665364) ring, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. nih.gov This thiadiazole can be further elaborated, for example, by reacting it with chloroacetyl chloride and then ammonium thiocyanate (B1210189) to build a thiazolidinone ring, resulting in a complex hybrid molecule. nih.gov

Another approach is the synthesis of pyrazole (B372694) analogues. By condensing 5-aminopyrazole derivatives with 5-nitrofuran-2-carbaldehyde, a Schiff base linkage is formed, directly connecting the furan and pyrazole rings to create N-aryl-3-(arylamino)-5-(((5-nitrofuran-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides. ekb.egresearchgate.net This method allows for the generation of a library of compounds by varying the substituents on the pyrazole scaffold. ekb.egresearchgate.net

Furthermore, the 5-nitrofuran scaffold can be incorporated into benzimidazole (B57391) systems. The synthesis of N´-substituted-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carboxamide derivatives demonstrates the construction of a benzimidazole ring appended to the furan core, a process that can utilize nitrobenzene (B124822) as an oxidizing agent to facilitate the cyclization required for the benzimidazole scaffold. researchgate.net

Starting MaterialKey ReagentsHeterocyclic Analogue FormedReference
5-Nitrofuran-2-carbaldehydeThiosemicarbazide, Ferric Ammonium Sulfate1,3,4-Thiadiazole nih.gov
5-Aminopyrazole5-Nitrofuran-2-carbaldehydePyrazole ekb.egresearchgate.net
5-Nitrofuran Precursor(Not specified), Nitrobenzene (oxidant)Benzimidazole researchgate.net

Strategic Modifications of the Amino and Furan Moieties

Strategic modifications of the functional groups attached to the 5-nitrofuran core, as well as the furan ring itself, are essential for fine-tuning the properties of the resulting compounds.

Modifications of the C2-Position Functional Group: The carboximidamide group is part of a larger family of functionalities that can be synthesized from common precursors. A widely used starting material, 5-nitrofuran-2-carboxylic acid, can be activated and reacted with various nucleophiles to generate a range of derivatives. For example, activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) allows for the subsequent addition of various amines to form amide derivatives, such as N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide. mdpi.com This modular approach enables the introduction of diverse substituents. Similarly, the synthesis of 5-nitrofuran-2-carbohydrazides provides a platform for creating hydrazone derivatives, which have been explored for their biological activities. nih.gov

Another key intermediate, 5-nitrofuran-2-carbaldehyde, is used to create chalcones through Claisen-Schmidt condensation. mdpi.com Reaction with substituted acetophenones in the presence of acetic and sulfuric acid yields (E)-1-aryl-3-(5-nitrofuran-2-yl)prop-2-en-1-ones. mdpi.com These reactions demonstrate the versatility of the C2-position aldehyde in forming new carbon-carbon bonds and extending the molecular structure.

Modifications of the Furan Moiety: While the core 5-nitrofuran ring is often preserved, its substitution pattern can be altered. The Meerwein reaction, for instance, allows for the arylation of the furan ring. pensoft.net Starting with furan-2-carboxylic acid and reacting it with aromatic diazonium salts, 5-arylfuran-2-carboxylic acids can be synthesized, introducing aryl substituents at the 5-position, adjacent to the nitro group. pensoft.net This method provides a direct way to modify the electronic and steric properties of the furan ring itself.

Moiety ModifiedSynthetic StrategyExample PrecursorResulting Derivative ClassReference
Amino (C2-Position)Amine Coupling5-Nitrofuran-2-carboxylic acidAmides mdpi.com
Amino (C2-Position)Claisen-Schmidt Condensation5-Nitrofuran-2-carbaldehydeChalcones mdpi.com
Amino (C2-Position)Hydrazide Formation(Not specified ester precursor)Hydrazones nih.gov
Furan (C5-Position)Meerwein ArylationFuran-2-carboxylic acid5-Aryl-furans pensoft.net
Furan (C5-Position)Use of Substituted Precursors5-R-furan-2-carbaldehyde5-Substituted-nitrofurans nih.govacs.org

Green Chemistry Approaches in 5-Nitrofuran Synthesis

The synthesis of 5-nitrofuran derivatives has traditionally involved harsh reaction conditions, such as the use of strong acids, which can lead to poor reproducibility and safety concerns. nih.gov Modern synthetic chemistry is increasingly focused on developing greener, more sustainable methods. A significant advancement in this area is the application of continuous flow chemistry to the synthesis of nitrofuran precursors. nih.gov

A key and often challenging step in producing these compounds is the nitration of furfural, a bio-based platform chemical, to yield 5-nitrofurfural. nih.gov A robust and automated continuous flow system has been developed that utilizes in situ generation of acetyl nitrate (B79036) as a mild nitrating agent. nih.gov This approach offers several advantages aligned with the principles of green chemistry:

Safety: Continuous flow systems handle small volumes of reactive intermediates at any given time, significantly reducing the risks associated with the accumulation of potentially unstable species like acetyl nitrate. The high level of automation also allows for remote operation. nih.gov

Efficiency and Yield: The platform enables the synthesis of key nitrofuran intermediates with high reproducibility and excellent isolated yields. For example, the synthesis of nitrofurantoin (B1679001), a prominent nitrofuran-based pharmaceutical, was achieved in under five minutes with a 94% isolated yield in the final step. nih.gov

Sustainable Materials: The process utilizes furfural, which is sourced from biomass waste. Furthermore, the system is designed to use water and bio-based solvents, minimizing the reliance on hazardous organic solvents. nih.gov

Process Control: The integration of in-line data monitoring and process analytical technology (PAT) allows for precise control over reaction parameters, ensuring robustness and consistency, which can be notoriously difficult to achieve in batch nitrations of sensitive furan derivatives. nih.gov

This continuous flow platform demonstrates a significant step towards safer, more efficient, and environmentally responsible manufacturing of 5-nitrofuran compounds, starting from a renewable feedstock. nih.gov

Molecular Mechanisms of Action and Biochemical Interactions

Nitro Group Bioreduction and Reactive Species Generation

The critical first step in the bioactivation of 5-nitrofurans is the reduction of the 5-nitro group. nih.gov This process is catalyzed by bacterial flavoproteins, specifically nitroreductases, which transfer electrons to the nitrofuran molecule. patsnap.com This reduction generates a series of highly reactive, short-lived intermediates, including nitro anion radicals and hydroxylamine (B1172632) derivatives. nih.govpatsnap.com

These intermediates are central to the compound's toxicity. The nitro anion radicals can react with molecular oxygen in a process known as redox cycling. This reaction regenerates the parent nitrofuran compound while simultaneously producing superoxide (B77818) radicals (O₂⁻). The subsequent cascade of reactions leads to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, inducing significant oxidative stress within the cell. patsnap.com This multifaceted attack damages various cellular components, contributing to the compound's bactericidal effects. nih.gov

Interaction with Macromolecular Synthesis (DNA/Protein)

A primary consequence of 5-nitrofuran activation is widespread damage to cellular macromolecules, including DNA, RNA, and proteins. nih.govdrugbank.com The highly reactive intermediates can cause direct damage to bacterial DNA, leading to strand breakages and the formation of adducts. patsnap.comnih.gov This genotoxic activity is a significant contributor to the compound's bactericidal effect.

In addition to DNA damage, these intermediates interfere with the synthesis of proteins. patsnap.comnih.gov They can react with ribosomal proteins and other components of the translational machinery, disrupting the production of essential proteins necessary for bacterial growth and function. patsnap.comnih.gov The combined assault on DNA, RNA, and protein synthesis effectively halts cellular proliferation and leads to cell death. asm.org

Induction of Cellular Stress Pathways (e.g., SOS Response)

The extensive DNA damage caused by the activated 5-nitrofuran compound triggers a robust cellular stress response, most notably the SOS response in bacteria. nih.govnih.gov The SOS system is a conserved DNA repair network that is activated in response to genotoxic stress. asm.orgfrontiersin.orgnih.govwikipedia.org The response is initiated when the RecA protein senses single-stranded DNA, which accumulates as a result of damage, and stimulates the self-cleavage of the LexA repressor protein. nih.govfrontiersin.orgwikipedia.org This de-represses more than 50 genes involved in DNA repair and damage tolerance. frontiersin.org

Induction of the SOS pathway is a key element of the nitrofuran mechanism. nih.gov Studies have shown that bacterial strains with defects in DNA repair mechanisms, particularly those involving the SOS response, are unusually susceptible to nitrofurans. nih.gov The repair processes activated include excision repair and recombination pathways, which attempt to mend the DNA lesions caused by the drug. nih.gov However, the damage is often too extensive to be fully repaired, and the sustained activation of the SOS response can itself be detrimental to the cell.

Molecular Targeting of Microbial Enzymes and Proteins

Beyond the non-specific damage caused by reactive species, 5-nitrofuran compounds also exhibit specific interactions with key microbial enzymes.

The activation of 5-Nitrofuran-2-carboximidamide (B15322566) hydrochloride is critically dependent on its binding to and reduction by bacterial nitroreductases. In organisms like Escherichia coli, this activation is primarily mediated by two oxygen-insensitive, FMN-containing nitroreductases, NfsA and NfsB. nih.gov These enzymes catalyze the reduction of the nitrofuran prodrug into its cytotoxic forms. nih.gov NfsA is considered the major activating enzyme, with NfsB playing a lesser role. nih.gov More recently, a novel 5-nitrofuran-activating enzyme, AhpF, has also been identified in E. coli, indicating that additional pathways for activation exist. nih.gov The binding orientation of the nitrofuran within the enzyme's active site is crucial for efficient electron transfer and subsequent activation.

EnzymeFunction in 5-Nitrofuran ActivationOrganism Example
NfsA Major oxygen-insensitive nitroreductase; activates prodrug to cytotoxic form. nih.govEscherichia coli
NfsB Minor oxygen-insensitive nitroreductase; also contributes to prodrug activation. nih.govEscherichia coli
AhpF Novel identified nitroreductase involved in activation. nih.govEscherichia coli

In addition to mechanisms stemming from its nitro group, derivatives of 5-nitrofuran have been investigated for their ability to inhibit specific metabolic enzymes, such as Dihydropteroate (B1496061) Synthase (DHPS). DHPS is a crucial enzyme in the bacterial folate synthesis pathway. This pathway is responsible for producing tetrahydrofolate, a necessary precursor for the synthesis of nucleic acids (DNA and RNA). Inhibition of DHPS effectively starves the bacterium of these essential building blocks, halting growth and division. In silico docking studies have suggested that certain 5-nitrofuran derivatives can successfully occupy the binding pockets of DHPS, indicating a potential mechanism of competitive inhibition.

Penicillin-Binding Protein 2a (PBP2a) Interactions

Current scientific literature does not establish a direct interaction between 5-Nitrofuran-2-carboximidamide hydrochloride or other nitrofuran derivatives and Penicillin-Binding Protein 2a (PBP2a). PBP2a is a transpeptidase enzyme encoded by the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which confers resistance to beta-lactam antibiotics by taking over the cell wall synthesis process due to its low affinity for these drugs. nih.gov

The established mechanism of action for the nitrofuran class of antibiotics, such as nitrofurantoin (B1679001), is fundamentally different. Their antibacterial effect is not based on the inhibition of PBP2a. Instead, it involves the intracellular reduction of the nitro group by bacterial nitroreductases. nih.govdrugbank.com This process generates highly reactive electrophilic intermediates. drugbank.com These intermediates are not specific to a single target; they indiscriminately attack multiple sites within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, thereby inhibiting the synthesis of DNA, RNA, proteins, and other vital metabolites. nih.govwikipedia.orgpatsnap.com This multi-targeted approach is believed to be the reason for the slow development of bacterial resistance to nitrofurans. nih.govdrugbank.com Given this broad, non-specific mechanism, a direct, targeted interaction with PBP2a, in the manner of beta-lactam antibiotics, is not considered the primary mode of action for nitrofuran compounds.

Modulation of Cholinesterase Activity by Nitrofuran Hydrazone Analogues

Recent research has demonstrated that hydrazone analogues derived from 5-nitrofurfural, which are structurally related to this compound, can act as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurological disorders.

A study involving a series of thirty-one aminoguanidine (B1677879) hydrazones identified a 5-nitrofurfural-derived analogue as a particularly effective and selective inhibitor of AChE. The compounds were synthesized and evaluated for their ability to inhibit human cholinesterases, revealing that the nitrofuran-based hydrazones were potent inhibitors with inhibition constants (Ki) in the micromolar range.

Specifically, the 5-nitrofurylidene aminoguanidine analogue demonstrated significant inhibitory properties. The modification of the aminoguanidine portion of the molecule led to variations in activity and selectivity against AChE and BuChE. The research highlighted that the 5-nitrofuran moiety plays a crucial role in the observed inhibitory activity. The findings from this study underscore the potential of this chemical scaffold in the design of novel cholinesterase inhibitors.

The inhibitory activities of selected nitrofuran hydrazone analogues against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE) are detailed in the table below.

CompoundhAChE Ki (µM)hBuChE Ki (µM)
5-Nitrofurfurylidene aminoguanidine1.58>50
5-Nitrofurfurylidene nitroaminoguanidine4.50>50
5-Nitrofurfurylidene semicarbazone>50>50
5-Nitrofurfurylidene thiosemicarbazone2.84>50

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Pharmacophoric Features of 5-Nitrofuran-2-carboximidamide (B15322566) Derivatives

The fundamental pharmacophore of 5-nitrofuran derivatives is centered around the 5-nitrofuran ring, which is often described as the "warhead" of these molecules. nih.gov This core scaffold is essential for their biological activity, which is believed to be mediated through the enzymatic reduction of the nitro group to generate reactive cytotoxic species. researchgate.net

Key pharmacophoric features identified through various studies include:

The 5-Nitrofuryl Group: The presence of the nitro group at the 5-position of the furan (B31954) ring is a critical determinant of activity. Its reduction within the target pathogen is a necessary step for the manifestation of its antimicrobial effects. researchgate.net

The C2-Substituent: The nature of the substituent at the 2-position of the furan ring plays a pivotal role in modulating the activity and selectivity of the compounds. In the case of 5-nitrofuran-2-carboximidamide, the carboximidamide group is this key substituent. Modifications at this position, such as the introduction of hydrazone, oxadiazole, or other heterocyclic moieties, have been extensively explored to enhance potency and spectrum of activity. nih.govnih.gov

The Linker: The chemical bridge connecting the 5-nitrofuran ring to other parts of the molecule can influence its physicochemical properties, such as solubility and stability, which in turn affect its bioavailability and interaction with the biological target.

A comparative analysis of different 5-nitrofuran derivatives highlights the significance of these features. For instance, studies on a series of 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have shown that while the 5-nitrofuran "warhead" is maintained, the variation in the substituent at the 3-position of the oxadiazole ring leads to differences in antimicrobial selectivity. nih.gov Similarly, the investigation of 5-nitrofuran-2-carbohydrazides has underscored the importance of both the 5-nitrofuran moiety and the sulfonamide function in determining the antimicrobial and antitubercular activity. nih.gov

Table 1: Key Pharmacophoric Features of 5-Nitrofuran Derivatives

Feature Description Importance
5-Nitrofuran Ring The core furan ring substituted with a nitro group at position 5. Essential for the mechanism of action through bioreduction. researchgate.net
C2-Substituent The functional group attached to the second carbon of the furan ring. Modulates potency, selectivity, and spectrum of activity. nih.govnih.gov
Linker The chemical bridge connecting the furan ring to other molecular fragments. Influences physicochemical properties and bioavailability.

Impact of Substituent Effects on Molecular Activity

Research on various derivatives has demonstrated that:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the reduction potential of the nitro group, thereby influencing the rate of formation of the active cytotoxic species. QSAR studies on certain 5-nitrofuran derivatives have shown a negative correlation between the Hammett substituent constant (a measure of the electronic effect of a substituent) and the inhibitory concentration (IC50), suggesting that substituents that increase the electron density of the molecule can enhance its activity. nih.gov

Hydrophobicity: While not always a dominant factor, the lipophilicity of the substituents can affect the transport of the compound across biological membranes to reach its site of action. nih.gov

Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target enzyme or receptor. For example, in a series of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides, the length of an aliphatic chain was found to be related to both trypanocidal activity and cytotoxicity. researchgate.net

Late-stage functionalization studies on 5-nitrofuran drugs have further highlighted the impact of substituents. The introduction of small functional groups such as hydroxyl (-OH), azido (B1232118) (-N3), and cyano (-CN) at specific positions has been shown to modulate the antibacterial activity. nih.govnih.gov For instance, a hydroxyl group at a particular position was found to enhance activity, which was speculated to be due to the presence of an active hydrogen. nih.gov

Table 2: Impact of Substituent Properties on the Activity of 5-Nitrofuran Derivatives

Substituent Property Impact on Molecular Activity Example
Electronic Effects Modulates the reduction potential of the nitro group. nih.gov Introduction of electron-donating groups can enhance activity.
Hydrophobicity Affects membrane permeability and transport to the target site. nih.gov Aliphatic chain length can influence trypanocidal activity. researchgate.net
Steric Hindrance Influences binding affinity to the biological target. The size and shape of substituents can affect enzyme inhibition.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target and elicits a biological response.

For flexible molecules like many 5-nitrofuran-2-carboximidamide derivatives, a multitude of conformations may exist in solution. Identifying the specific bioactive conformation is a challenging but crucial step in drug design. nih.govchemrxiv.org Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational space of a ligand and to estimate the relative energies of different conformations. nih.gov

While specific conformational analysis studies on 5-nitrofuran-2-carboximidamide hydrochloride are not extensively detailed in the provided search results, the general principles of conformational analysis are applicable. The identification of the bioactive conformation can be approached by comparing the accessible conformational spaces of active and inactive analogues. chemrxiv.org By understanding which conformations are associated with biological activity, medicinal chemists can design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Development of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.

Several QSAR studies have been conducted on 5-nitrofuran derivatives to understand the structural requirements for their antimicrobial and antitubercular activities. arxiv.orgaimspress.comresearchgate.net These studies typically involve the calculation of a large number of molecular descriptors, which quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are then used to build the QSAR models. arxiv.org

For example, a QSAR study on 5-nitrofuran-2-yl derivatives as inhibitors of Mycobacterium tuberculosis H37Rv utilized a training set of 30 molecules to develop models with good correlation coefficients. arxiv.org Another comprehensive QSAR study on 126 nitrofuran derivatives with antitubercular activity identified several key descriptors related to the presence of the furan ring with a nitro substituent, the number of double bonds, and the presence of specific fragments like thiazole (B1198619) and morpholine. aimspress.comresearchgate.net

The development of robust and predictive QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. Model validation is a critical step to ensure the reliability of the predictions. arxiv.org

Table 3: QSAR Methodologies Applied to 5-Nitrofuran Derivatives

QSAR Method Description Application in 5-Nitrofuran Studies
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable. Used to develop QSAR models for antitubercular activity. arxiv.org
Partial Least Squares (PLS) A statistical method that is particularly useful when the number of predictor variables is large. Applied in QSAR studies of antitubercular 5-nitrofuran derivatives. arxiv.orgaimspress.comresearchgate.net
Principal Component Regression (PCR) A regression analysis technique that is based on principal component analysis. Utilized in the development of QSAR models for 5-nitrofuran-2-yl derivatives. arxiv.org

Cheminformatics and Data Mining for SAR Insights

Cheminformatics and data mining techniques are increasingly being used to extract valuable SAR insights from large chemical and biological datasets. These approaches can help to identify patterns and relationships that may not be apparent from traditional analysis.

In the context of 5-nitrofuran-2-carboximidamide derivatives, cheminformatics plays a role in:

Molecular Descriptor Calculation: A wide range of 2D and 3D molecular descriptors can be calculated using specialized software to parameterize the chemical structures for QSAR modeling. aimspress.com

Database Management: Creating and managing databases of chemical structures and their associated biological activities is essential for systematic SAR and QSAR studies.

Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds to identify those that are most likely to be active, thus prioritizing synthetic efforts.

Computer-Aided Drug Design (CADD): CADD techniques, which are a cornerstone of modern drug discovery, are employed to assist in the rapid identification of new and effective anti-TB agents based on the 5-nitrofuran scaffold. arxiv.org

By leveraging these computational tools, researchers can gain a deeper understanding of the complex interplay between chemical structure and biological activity, ultimately accelerating the discovery and development of novel 5-nitrofuran-based therapeutics.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5-Nitrofuran-2-carboximidamide (B15322566) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

For nitrofuran derivatives, ¹H NMR and ¹³C NMR are the most common techniques used. In the ¹H NMR spectrum of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the protons on the furan (B31954) ring typically appear as doublets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons are characteristic of their positions on the furan ring and provide valuable information about the electronic environment within the molecule.

Table 1: Representative ¹H NMR Data for a 5-Nitrofuran Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Furan H-3 7.44 d 3.7

High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. This method provides an accurate mass measurement, which is used to confirm the molecular formula of 5-Nitrofuran-2-carboximidamide hydrochloride.

In a typical HR-ESI-MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high accuracy. The experimentally determined monoisotopic mass is then compared with the calculated theoretical mass for the proposed molecular formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. For nitrofuran compounds, HRMS is also used to identify metabolites and degradation products in various matrices.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which shows characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The presence of the amine and imine groups in the carboximidamide moiety would result in absorption bands in the region of 3100-3500 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the imidamide group would show an absorption band around 1640-1690 cm⁻¹.

NO₂ stretching: The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O-C stretching: The furan ring would exhibit characteristic C-O-C stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch 3100-3500
C=N Stretch 1640-1690
NO₂ Asymmetric Stretch 1500-1560

X-ray Crystallography for Three-Dimensional Structure Determination

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the assessment of purity and for the isolation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation of the components is based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV-Vis spectrophotometer, a chromatogram is obtained, which shows peaks corresponding to the different components in the sample. The purity of the compound can be determined by the relative area of the main peak.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the detection and quantification of nitrofuran compounds and their metabolites in complex matrices. These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances before chromatographic analysis. The selection of the chromatographic conditions, including the column, mobile phase, and gradient elution program, is critical for achieving good separation and accurate quantification.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies of 5-Nitrofuran-2-carboximidamide (B15322566) Derivatives with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen for potential new drug candidates. Studies on 5-nitrofuran derivatives have employed molecular docking to elucidate their binding modes with various biological targets.

A key mechanism of action for nitrofuran compounds involves their reduction by bacterial nitroreductases to form reactive intermediates. Consequently, these enzymes are common targets for docking studies. For instance, various substituted nitrofuran derivatives have been docked against E. coli nitroreductase (PDB ID: 1YLU) to understand their binding affinities. ajprd.comresearchgate.net One study reported docking scores for seven nitrofuran compounds ranging from -5.9 to -8.8 kcal/mol, with a hydroxymethylnitrofurantoin derivative showing the highest binding score of -8.80 kcal/mol. ajprd.comresearchgate.net The interactions at the active site commonly involved key amino acid residues such as Glutamic Acid (GLU 165), Arginine (ARG 10 & 207), and Lysine (LYS 205). ajprd.com

Beyond bacterial nitroreductases, docking studies have explored other potential targets. In the context of antitrypanosomal activity, 5-nitrofuran-semicarbazone derivatives were docked into three possible binding sites of trypanothione (B104310) and glutathione (B108866) reductases: the active site, the dimer interface, and the coenzyme NADPH binding site. drugbank.comnih.gov The results indicated that these compounds are more likely to bind in the dimer interface site, which aligns with experimental data suggesting they can act as uncompetitive or mixed-type inhibitors. drugbank.com

Furthermore, induced-fit docking (IFD) has been applied to investigate 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives against a pool of potential targets, including azoreductase (AzoR), various nitroreductases (NfsA, NfsB, Ddn), and phosphoglycerate kinase (Pgk). nih.govmdpi.com These studies help to rationalize the observed antimicrobial selectivity and structure-activity relationships by revealing specific interactions, such as π-stacking between the nitrofuran ring and the FMN cofactor in the enzyme's active site. mdpi.com Other research has successfully docked 5-nitrofuran-2-carbohydrazide (B3271388) derivatives into the binding pockets of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. nih.gov

Table 1: Summary of Molecular Docking Studies on 5-Nitrofuran Derivatives

Derivative ClassTarget Protein(s)Key Findings/InteractionsReference
Substituted NitrofuransE. coli Nitroreductase (1YLU)Binding scores ranged from -5.9 to -8.8 kcal/mol. Interactions with GLU 165, ARG 10 & 207, LYS 205. ajprd.comresearchgate.net
5-Nitrofuran-semicarbazonesTrypanothione Reductase, Glutathione ReductasePreferential binding at the dimer interface site, consistent with uncompetitive/mixed-type inhibition. drugbank.comnih.gov
5-(5-Nitro-2-furyl)-1,2,4-oxadiazolesNitroreductases (NfsA, NfsB, Ddn), Azoreductase (AzoR), Phosphoglycerate Kinase (Pgk)π-stacking interactions with FMN cofactor; rationalized antimicrobial selectivity. nih.govmdpi.com
5-Nitrofuran-2-carbohydrazidesDihydropteroate Synthase (DHPS)Successful occupation of the p-amino benzoic acid (PABA) and binding pockets. nih.gov
Isatin-Nitrofuran HybridsAldehyde Dehydrogenase (ALDH1A1, ALDH1A3, ALDH3A1)Docking scores up to -10.4 kcal/mol; π-π interactions and hydrogen bonding observed. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com For nitrofuran derivatives, DFT calculations are crucial for understanding their geometry, electronic properties, and chemical reactivity, which are fundamental to their biological activity. These calculations can provide insights into molecular orbitals, charge distribution, and spectroscopic features. youtube.comrsc.org

DFT studies can determine global reactivity descriptors such as ionization potential, electron affinity, chemical potential, and molecular hardness. nih.gov A key aspect explored through DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov Compounds with smaller HOMO-LUMO gaps are generally more reactive. For nitrofuran derivatives, the distribution of these orbitals can describe the charge transfer interactions within the molecule, which are often essential for their mechanism of action. researchgate.net

For example, the electrochemical reduction of the nitro group is a critical step in the activation of these compounds. researchgate.net DFT calculations can model this process and correlate theoretical parameters with experimental data, such as cyclic voltametric reduction potentials. This helps in understanding how different substituents on the 5-nitrofuran ring affect the ease of reduction and, consequently, the antibacterial activity. nih.gov Furthermore, DFT can be used to simulate vibrational spectra (FTIR) and electronic transitions (UV-visible spectra), allowing for a detailed comparison between theoretical models and experimental characterization of novel compounds.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. dntb.gov.ua In drug discovery, MD simulations provide valuable insights into the dynamic nature of ligand-protein interactions, which are not captured by static docking models. nih.gov By simulating the behavior of a compound-target complex over a period of time (typically nanoseconds to microseconds), researchers can assess the stability of the binding pose, observe conformational changes in the protein or ligand, and calculate binding free energies. mdpi.com

For derivatives related to the nitrofuran class, MD simulations have been employed to validate docking results and to understand the stability of the predicted interactions. For instance, in a study of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were run for 100 nanoseconds. semanticscholar.org The analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, can confirm whether the ligand remains stably bound in the active site. mdpi.com A stable RMSD plot for the complex over the simulation time suggests a stable binding mode. mdpi.com

These simulations can also reveal the role of water molecules in the binding pocket and provide a more accurate estimation of binding affinity through methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), which calculate the free energy of binding from the simulation snapshots. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches

The development of new 5-nitrofuran derivatives often relies on two primary computational drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the chemical and structural information of a set of known active compounds to derive a model that predicts the activity of new molecules. A prominent example involves the investigation of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi. nih.govresearchgate.net In this study, multivariate approaches like hierarchical cluster analysis (HCA) and principal component analysis (PCA) were applied to a set of 36 compounds to understand the key structural features related to their trypanocidal activity. nih.gov Based on these findings, new compounds were designed and synthesized that showed two- to three-fold higher activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method used to correlate physicochemical properties or structural descriptors of compounds with their biological activity. nih.gov Studies on nitrofuran analogues have developed QSAR models that highlight the importance of electronic parameters (like the Hammett substituent constant) and the negative impact of certain structural features on antitubercular activity. nih.govaimspress.com

Structure-based drug design relies on the known 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. lateknightbooks.com This approach uses techniques like molecular docking (as described in section 6.1) to predict how a ligand will bind to the target's active site. By visualizing the compound-target complex, medicinal chemists can rationally design modifications to the ligand to improve its fit, enhance binding affinity, and increase selectivity. nih.gov This strategy allows for the optimization of lead compounds by modifying functional groups to improve pharmacokinetics, bioavailability, and metabolic stability while reducing toxicity. nih.govrsc.org

Virtual Screening and Lead Identification

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov VS can be either ligand-based (e.g., searching for molecules with similar shapes or pharmacophores to a known active compound) or structure-based (e.g., docking a library of compounds into the target's binding site). researchgate.net This approach is a cost-effective alternative to high-throughput screening (HTS) and helps to prioritize compounds for experimental testing. nih.govnih.gov

The process often involves a multi-step filtering approach. idrblab.org Large chemical databases, which can contain millions of compounds, are first filtered based on drug-like properties, such as Lipinski's rule of five, to remove molecules with poor pharmacokinetic profiles. idrblab.org The remaining compounds are then subjected to either pharmacophore screening or, more commonly, a hierarchical docking protocol. This may start with a fast, less accurate docking method to quickly eliminate the majority of non-binders, followed by a more rigorous and computationally expensive docking and scoring method for the top-ranking candidates. researchgate.net

This strategy has been successfully applied to identify novel inhibitors for various targets. researchgate.net While specific virtual screening campaigns that identified 5-Nitrofuran-2-carboximidamide hydrochloride are not detailed in the literature, the 5-nitrofuran scaffold itself is a valuable starting point for such searches. The identification of active nitrofuran-based azine derivatives as potential antitrypanosomatid drugs serves as an example of a successful hit/lead identification process that can be initiated or refined by virtual screening techniques. youtube.com The output of a virtual screen is a ranked list of "hits," which are then acquired or synthesized for biological evaluation, leading to the identification of promising lead compounds for further optimization. youtube.com

Target Specific in Vitro Efficacy and Mechanistic Investigations

Antimicrobial Activity against Bacterial Strains (e.g., Gram-Positive, Gram-Negative, MRSA)

Nitrofurans exhibit a wide range of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is multifaceted; inside the bacterial cell, the nitro group is reduced by bacterial flavoproteins, creating highly reactive intermediates. patsnap.com These intermediates are cytotoxic, causing damage to bacterial DNA, ribosomes, and other macromolecules, which in turn inhibits DNA replication, protein synthesis, and cell wall synthesis. patsnap.com

Studies on various 5-nitrofuran derivatives have demonstrated their potency. For instance, a series of novel 5-nitrofuran-2-carbohydrazides showed significant activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli. nih.gov A particularly potent sulfonamide derivative exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL. nih.gov

Another study identified N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine as a lead compound with excellent efficacy against Enterobacter cloacae, S. aureus, K. pneumoniae, and Enterococcus faecalis. mdpi.com However, activity was notably absent against Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com Research has also highlighted the potent activity of certain nitrofuran analogues against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Generally, while many E. coli and Enterococcus faecalis strains are sensitive, species like Proteus and Pseudomonas aeruginosa tend to be resistant. nih.gov

In Vitro Antibacterial Activity of 5-Nitrofuran Analogues
Compound/SeriesBacterial StrainActivity (MIC in µg/mL)Reference
Sulfonamide derivative (21f)Gram-Positive & Gram-Negative Bacteria0.06 - 0.98 nih.gov
N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine (4a)Staphylococcus aureus0.06 mdpi.com
N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine (4a)Enterobacter cloacae0.25 mdpi.com
N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine (4a)Klebsiella pneumoniae0.25 mdpi.com
N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine (4a)Enterococcus faecalis0.25 mdpi.com
5-nitrofuran-2-carbohydrazides (21a, b, g, h, 22a-c)Various Bacteria0.12 - 7.81 nih.gov

Antifungal Efficacy against Yeast and Filamentous Fungi

The antifungal potential of nitrofuran derivatives has been investigated against a variety of yeasts and filamentous fungi. A study exploring a series of these compounds found them to be active against clinically relevant fungi, including Candida species, Cryptococcus neoformans, Histoplasma capsulatum, Paracoccidioides brasiliensis, and dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.govmdpi.com

The majority of the tested compounds exhibited a fungicidal rather than a fungistatic profile. nih.govmdpi.com The potency varied, with some derivatives showing minimal inhibitory concentration (MIC90) values below 1 µg/mL against certain fungi. nih.govmdpi.com For example, high potency was observed against H. capsulatum and P. brasiliensis, while activity against Candida and Cryptococcus species required slightly higher concentrations. nih.govmdpi.com Some nitrofuran compounds have also demonstrated activity against Candida albicans. nih.gov

In Vitro Antifungal Activity of 5-Nitrofuran Derivatives
Fungal SpeciesMost Potent Compound(s)Activity (MIC90 in µg/mL)Reference
Histoplasma capsulatumCompound 110.48 nih.govmdpi.com
Paracoccidioides brasiliensisCompounds 3 and 90.48 nih.govmdpi.com
Trichophyton rubrumCompounds 8, 9, 12, 130.98 nih.govmdpi.com
Trichophyton mentagrophytesCompounds 8, 12, 130.98 nih.govmdpi.com
Candida speciesCompound 13.9 nih.govmdpi.com
Cryptococcus neoformansCompound 53.9 nih.govmdpi.com

Antimycobacterial Activity and Mechanistic Insights

Nitrofuran-based compounds have emerged as significant agents against Mycobacterium tuberculosis (Mtb), including non-replicating or dormant bacilli, which are notoriously difficult to eradicate. oup.complos.org Many nitrofurans are prodrugs that require reductive activation within the mycobacterial cell. oup.comnih.govnih.gov

A key mechanism involves the mycobacterial-specific deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. nih.govnih.gov This activation of the nitrofuran's nitro group leads to the formation of reactive nitrogen species, such as nitric oxide, which are toxic to the cell. researchgate.net Unlike some other nitro-containing drugs that rely solely on Ddn, certain nitrofurans may also be activated by other F420-dependent reductases. nih.govnih.gov Another proposed mechanism for some nitrofuran analogues is the inhibition of decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme in mycobacterial cell wall biogenesis. nih.govnih.gov

Several nitrofuran series have demonstrated potent in vitro activity against Mtb, with some compounds showing sterilizing effects against non-replicating bacteria and efficacy against Mycobacterium abscessus. nih.govnih.gov

In Vitro Antimycobacterial Activity of 5-Nitrofuran Analogues
Compound/SeriesMycobacterial StrainActivity (MIC)Reference
N-benzyl-5-nitrofuran-2-carboxamide analoguesM. tuberculosis H37Rv0.019 - 0.20 µM nih.gov
Sulfonamide derivative (21f)M. tuberculosis3.9 µg/mL nih.gov
Pentacyclic Nitrofuran (9a)M. tuberculosisNanomolar range plos.org

Antiprotozoal and Antileishmanial Activity Studies

Research into nitrofuran derivatives has revealed significant antiprotozoal activity, particularly against Leishmania species, the causative agents of leishmaniasis. Various studies have synthesized and tested novel nitrofuran-based compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Derivatives such as ethylene (B1197577) glycol-linked and triazole hybrids of nitrofurantoin (B1679001) have shown potent activity against Leishmania donovani and Leishmania major, with some analogues demonstrating submicromolar efficacy that is significantly greater than the parent compound. d-nb.infonih.gov Similarly, 2-nitrovinylfurans were found to be active against the promastigotes of L. amazonensis, L. infantum, and L. braziliensis. researchgate.net

The proposed mechanism of action for their leishmanicidal activity involves the inhibition of trypanothione (B104310) reductase (TryR), a critical enzyme in the parasite's redox metabolism. nih.gov Inhibition of TryR, coupled with the induction of reactive oxygen species, creates significant oxidative stress within the parasite, leading to cell death. nih.gov

In Vitro Antileishmanial Activity of Nitrofuran Analogues
Compound/SeriesLeishmania SpeciesParasite StageActivity (IC50)Reference
2-nitrovinylfuransL. amazonensis, L. infantum, L. braziliensisPromastigote0.8 - 4.7 µM researchgate.net
Arylated ethylene glycol derivativesL. donovani, L. majorPromastigoteSubmicromolar d-nb.info
Nitrofurantoin-triazole hybrid (1)Visceral leishmaniasis pathogensAmastigoteSubmicromolar nih.gov
Various nitrofuran derivativesL. donovaniAxenic & Intramacrophage AmastigotesGood efficacy nih.gov

Cytotoxicity Assays in Relevant Cell Lines for Lead Optimization

For the development of any new therapeutic agent, assessing its effect on mammalian cells is crucial for lead optimization. Cytotoxicity assays for various nitrofuran analogues have been conducted in several relevant cell lines. These studies generally indicate that many of these compounds possess a favorable selectivity index, showing high potency against microbial targets with low toxicity toward host cells.

For example, antitubercular nitrofuran analogues exhibited low in vitro cytotoxicity towards Vero (monkey kidney epithelial) cells. nih.gov Antifungal nitrofuran derivatives were found to have low toxicity when tested on human lung cell lines (A549 and MRC-5). nih.govmdpi.com Furthermore, other studies have reported low cytotoxicity in human colon and intestine cells for nitrofuran analogues developed as antibacterial agents. nih.govnih.gov This consistent finding of low mammalian cell toxicity across different cell lines supports the potential for further development of this class of compounds. nih.govnih.gov

Anti-Biofilm Properties of Nitrofuran Analogues

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Several studies have investigated the ability of nitrofuran analogues to inhibit or eradicate these resilient microbial communities.

The effects can be complex. One study on uropathogenic E. coli (UPEC) found that sub-inhibitory concentrations of nitrofurantoin had a dual effect: it inhibited biofilm formation in 36.8% of strains but induced stronger biofilms in 22.8% of strains. nih.gov In contrast, other research has shown more consistently positive results. A novel nitrofuran, IITR06144, was reported to have anti-biofilm activity. researchgate.net Furthermore, specific nitrofuran derivatives have been shown to completely eradicate established MRSA biofilms. nih.gov The anti-biofilm activity of nitrofurans also extends to fungi, with reports of potent activity against Candida species biofilms, where the compounds were capable of inhibiting both cell adhesion and aggregation. nih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of nitrofuran-based pharmaceuticals has traditionally faced challenges related to harsh nitration conditions, which can lead to low yields and poor reproducibility for the delicate furan (B31954) ring. chemistryviews.org Future research is increasingly focused on developing safer, more efficient, and automated synthetic methodologies.

One promising approach is the use of continuous flow platforms . This technology allows for the in situ generation of milder nitrating agents like acetyl nitrate (B79036) under controlled conditions, avoiding the need to handle or store explosive intermediates directly. chemistryviews.org A fully automated system can integrate synthesis, filtration, and separation units, significantly improving safety, speed, and reproducibility. chemistryviews.org For instance, a flow synthesis setup has been used to produce key precursors like 5-nitrofurfural and subsequently synthesize active pharmaceutical ingredients (APIs) such as nitrofurantoin (B1679001) in under five minutes with high yields. chemistryviews.org

Another key area is the advancement of multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé (GBB) reaction. semanticscholar.org MCRs are highly atom-economical, allowing for the one-pot synthesis of complex N-bridgehead heterobicyclic compounds by reacting 2-aminoazines or azoles with aldehydes (like 5-nitrofuran-2-carbaldehyde) and isocyanides. semanticscholar.org This strategy enables the rapid generation of diverse libraries of nitrofuran-tagged molecules for biological screening. semanticscholar.org

Researchers are also exploring late-stage functionalization (LSF) as a direct method to modify existing 5-nitrofuran drugs. rsc.orgnih.gov Techniques like copper-catalyzed C-H functionalization can introduce a variety of chemical groups (e.g., hydroxylation, methylation, cyanation, arylation) onto the core structure, providing a reliable way to optimize lead compounds and generate novel derivatives quickly. rsc.orgnih.gov

Synthetic StrategyKey AdvantagesExample Application
Continuous Flow Synthesis Enhanced safety, high efficiency, speed, and reproducibility. chemistryviews.orgRapid synthesis of nitrofuran APIs like nitrofurantoin. chemistryviews.org
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, and rapid library generation. semanticscholar.orgSynthesis of 5-nitrofuran-tagged imidazo-fused azines and azoles. semanticscholar.org
Late-Stage Functionalization (LSF) Direct modification of existing drug molecules to rapidly generate new analogs. rsc.orgnih.govCu-catalyzed C-H hydroxylation and methylation of 5-nitrofuran drugs. rsc.org

Exploration of New Chemical Space around the 5-Nitrofuran Core

Expanding the chemical diversity around the 5-nitrofuran core is crucial for discovering next-generation analogs with improved properties. The goal is to fine-tune the molecular periphery to enhance potency, broaden the activity spectrum, reduce toxicity, and achieve selectivity against specific microbial targets. nih.gov

One successful strategy involves conjugating the 5-nitrofuran moiety to other privileged heterocyclic motifs. semanticscholar.org For example, replacing the azo group found in many classical nitrofurans with an isosteric 1,2,4-oxadiazole ring has led to new compounds with remarkable selectivity. nih.gov By further adding a range of alkylamine moieties to this design, researchers have created derivatives active against ESKAPE pathogens and M. tuberculosis. nih.govnih.gov

Other explored scaffolds include:

Imidazo-fused Azines and Azoles : Synthesized via MCRs, these compounds tag the 5-nitrofuran core to complex heterocyclic systems. semanticscholar.org

Hydrazones : Derivatives of 5-nitrofuraldehyde containing a hydrazone moiety have shown broad-spectrum antimicrobial properties. researchgate.net The zwitterionic nature of the hydrazone group also contributes to the chemical stability of the nitrofuran ring. researchgate.net

Isoxazoles : 5-nitrofuran-isoxazole analogs, synthesized through [3+2] cycloaddition reactions, have demonstrated potent activity against protozoan parasites like Trypanosoma cruzi. researchgate.net

Nitrofuranylamides : Optimization of N-benzyl-5-nitrofuran-2-carboxamide has produced analogs with potent antitubercular activity and improved pharmacokinetic profiles. nih.govnih.gov

These efforts demonstrate that modifying the side chain at the C2 position of the furan ring is key to defining the compound's selectivity, while the nitro group at the C5 position acts as the "warhead" responsible for its biological action. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

While it is established that nitrofurans are prodrugs requiring reductive activation by bacterial nitroreductases, the precise molecular mechanisms of action are not fully understood. researchgate.netoup.comnbinno.com The complexity arises from the generation of multiple reactive intermediates and their subsequent interaction with numerous cellular targets. researchgate.net

Future research must focus on elucidating these pathways in greater detail. The activation process involves the reduction of the nitro group to form intermediates like nitro-anion-free radicals and hydroxylamine (B1172632). researchgate.netkarger.com These highly reactive species are believed to non-specifically damage a wide range of bacterial components, including:

Ribosomal proteins , leading to the inhibition of protein synthesis. oup.comnih.gov

DNA and RNA , causing lesions and inhibiting their synthesis. researchgate.netkarger.com

Metabolic enzymes , such as those involved in the citric acid cycle. karger.com

Advanced investigations are needed to identify the full spectrum of these intermediates and their specific cellular targets. nih.gov It has been proposed that nitrofurans possess a multi-target mechanism of action, which helps explain the low incidence of acquired bacterial resistance. nbinno.comnih.gov However, some studies also suggest the existence of a novel mechanism that does not require reductive activation, which could be masked by the rapid nitroreduction that typically occurs in bacteria. oup.comnih.gov Understanding these alternative pathways is a critical area for future study. In silico techniques like induced-fit docking (IFD) modeling can help predict interactions with various biological targets, such as nitroreductases (e.g., NfsA) and other essential enzymes, providing insights into the molecular basis of their activity and selectivity. nih.govresearchgate.netmdpi.com

Integration of Omics Technologies for Target Identification

A significant challenge in nitrofuran research is the precise identification of their molecular targets. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to address this bottleneck. drugtargetreview.combohrium.com These high-throughput methods provide a global view of the molecular changes within a pathogen upon exposure to a nitrofuran compound.

Proteomics : Mass spectrometry-based proteomics can identify and quantify changes in protein expression levels within a bacterial cell treated with a nitrofuran derivative. drugtargetreview.com This can reveal which proteins or pathways are directly affected. Chemical proteomics can further be used to screen for direct drug-protein interactions. drugtargetreview.com

Transcriptomics : By analyzing the entire set of RNA transcripts (the transcriptome), researchers can understand how nitrofuran exposure alters gene expression, pointing towards affected cellular processes. nih.gov

Metabolomics : As the final stage of the omics cascade, metabolomics analyzes the complete set of small-molecule metabolites. nih.gov This provides a direct snapshot of the physiological state of the cell and can reveal which metabolic pathways are disrupted by the drug. nih.gov

Genomics : Using techniques like CRISPR-based knockdown libraries, it is possible to identify genes whose inhibition sensitizes bacteria to nitrofuran action, thereby uncovering potential drug targets or resistance mechanisms. nih.gov

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the drug's mechanism of action, identify novel targets, and better understand the basis for its multi-targeting effects. nih.govdrugtargetreview.com

Design of Multi-Targeting Nitrofuran Scaffolds

The inherent multi-target activity of nitrofurans is a key advantage, making it difficult for bacteria to develop resistance. nbinno.com A forward-looking research strategy is to rationally design novel scaffolds that intentionally engage multiple biological targets. This can be achieved by combining the 5-nitrofuran "warhead" with other pharmacophores known to inhibit different essential pathways.

The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets. In silico modeling can be used to design molecules that fit the binding pockets of several targets simultaneously. nih.gov This approach could lead to the development of broad-spectrum antimicrobials or agents specifically tailored to combat multi-drug-resistant pathogens by hitting them with a multi-pronged attack.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitrofuran-2-carboximidamide hydrochloride, and what are their key reaction parameters?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 5-nitrofuran-2-carboxylic acid derivatives and amidine precursors. For example, a DMF-mediated reaction under anhydrous conditions at room temperature facilitates the formation of the carboximidamide moiety, as seen in analogous protocols for nitrofuran-based amides . Key parameters include stoichiometric ratios (e.g., 2:3 molar ratio of amine to acid), solvent selection (polar aprotic solvents like DMF), and rigorous exclusion of moisture to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To quantify purity (>95% by area normalization) and detect impurities (e.g., unreacted starting materials).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the nitrofuran backbone (δ ~7.5–8.0 ppm for furan protons) and carboximidamide functionality (δ ~6.8–7.2 ppm for NH2_2) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]+^+ for C5_5H6_6N3_3O3_3·HCl: theoretical m/z 192.03).

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis under acidic or basic conditions due to the labile nitrofuran ring. Stability studies should include:

  • pH-dependent degradation assays : Monitor via UV-Vis spectroscopy (λmax ~310 nm for nitrofuran) in buffers (pH 2–12) at 25°C and 40°C .
  • Light sensitivity : Store in amber vials to prevent nitro group photoreduction.

Advanced Research Questions

Q. How can experimental design (DoE) optimize the yield of this compound synthesis?

  • Methodological Answer : Apply a 32^2 factorial design to evaluate critical variables:

VariableLow (-1)High (+1)
Temperature20°C40°C
Reaction Time6 h24 h
Solvent (DMF) Volume5 mL15 mL
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 30°C, 12 h, 10 mL DMF) to maximize yield while minimizing side products .

Q. What strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For isomers or tautomers:

  • X-ray Crystallography : Resolves spatial arrangement of nitro and carboximidamide groups .
  • DFT Calculations : Predicts energetically favorable tautomers (e.g., imine vs. amine forms) using Gaussian09 with B3LYP/6-31G(d) basis set.

Q. How can researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent/DMSO concentration affecting solubility). Mitigation steps:

  • Dose-response normalization : Express activity as IC50_{50} ± SEM across ≥3 replicates.
  • Solvent controls : Include DMSO (<1% v/v) to rule out solvent interference .

Q. What mechanistic insights guide the study of this compound’s redox behavior?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at ~-0.5 V (nitro group reduction) and +1.2 V (furan oxidation). Correlate with ESR spectroscopy to detect radical intermediates formed during nitro reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.